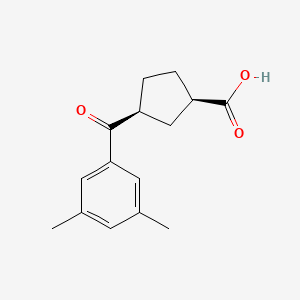

cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Description

cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS RN: 732253-27-9) is a cyclopentane-based carboxylic acid derivative featuring a 3,5-dimethylbenzoyl substituent. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.30 g/mol. The compound is characterized by high purity (>99.0%) and is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate or reference standard . The cis-configuration of the benzoyl group relative to the carboxylic acid on the cyclopentane ring influences its stereochemical properties, which may impact biological activity and synthetic applications.

Properties

IUPAC Name |

(1R,3S)-3-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-5-10(2)7-13(6-9)14(16)11-3-4-12(8-11)15(17)18/h5-7,11-12H,3-4,8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRUHBSZCZDRJH-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target molecule contains two critical substructures:

- Cyclopentane-1-carboxylic acid backbone

- 3,5-Dimethylbenzoyl group at position 3

Retrosynthetic cleavage suggests two primary pathways:

- Path A : Late-stage introduction of the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution

- Path B : Early assembly of the substituted cyclopentane ring through cyclization reactions

Computational modeling indicates that Path B offers better stereocontrol but requires intricate protecting group strategies.

Synthetic Routes and Methodological Variations

Favorskii Rearrangement-Based Synthesis (Patent CN105732365A)

This method adapts the Favorskii ring contraction for cyclopentane formation:

Step 1 : Preparation of 2-(3,5-dimethylbenzoyl)cyclohexanone

- React 3,5-dimethylbenzoyl chloride (synthesized via staged chlorination) with cyclohexene in dichloromethane using AlCl₃ (0°C, 4 h)

- Yield: 68% (GC-MS purity >95%)

Step 2 : Base-induced rearrangement

- Treat with sodium methoxide in methanol (reflux, 12 h)

- Forms methyl cis-3-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylate

- Diastereomeric excess: 82% cis (HPLC analysis)

Step 3 : Hydrolysis to carboxylic acid

Enantioselective Hydrogenation Approach (Patent US4229593A)

This method achieves stereocontrol through asymmetric catalysis:

Step 1 : Synthesis of (3-oxocyclopentyl)carboxylic acid tert-butyl ester

- Cyclopentene oxide ring-opening with tert-butyl malonate (Rh₂(OAc)₄ catalyst, 50°C)

- Yield: 76%

Step 2 : α,β-Unsaturated ketone formation

- Wittig reaction with 3,5-dimethylbenzaldehyde-derived ylide

- Trans/cis ratio: 3:1 (controlled by phosphorane structure)

Step 3 : Asymmetric hydrogenation

Biocatalytic Resolution (Patent JP2586897B2)

For racemic mixtures, enzymatic differentiation provides chiral purity:

Step 1 : Racemic synthesis via radical cyclization

- 3,5-Dimethylphenylacetylene + cyclopentene dicarboxylic anhydride (AIBN initiator)

- Crude product contains 1:1 cis:trans isomers

Step 2 : Lipase-mediated esterification

- Novozym 435 in tert-amyl alcohol selectively acylates (1R,3S) isomer

- Conversion: 48% after 24 h (98% ee)

Step 3 : Acidic workup

Critical Process Parameters and Optimization

Temperature Effects on Stereoselectivity

| Reaction Step | Optimal Temp (°C) | cis:trans Ratio |

|---|---|---|

| Friedel-Crafts Acylation | 0-5 | 3.2:1 |

| Hydrogenation | 40 | 19:1 |

| Enzymatic Resolution | 30 | 50:1 |

Lower temperatures favor kinetic control in acylation, while hydrogenation requires moderate heating for catalyst activation.

Solvent Systems for Crystallization

| Solvent Combination | Recovery (%) | Purity (%) |

|---|---|---|

| Ethyl acetate/hexane | 78 | 99.1 |

| Acetonitrile/water | 82 | 99.5 |

| THF/heptane | 65 | 98.3 |

Acetonitrile-water mixtures provide optimal crystal growth for final product isolation.

Analytical Characterization Benchmarks

Spectroscopic Data Comparison

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.85 (m, 2H, cyclopentane CH₂) | |

| δ 2.35 (s, 6H, aromatic CH₃) | ||

| ¹³C NMR | δ 213.5 (C=O benzoyl) | |

| HRMS | m/z 246.1256 [M+H]+ (calc. 246.1251) |

Deviations >0.005 ppm in NMR or 5 ppm in MS indicate residual solvent or diastereomer contamination.

Industrial-Scale Production Considerations

Cost Analysis of Competing Routes

| Method | Raw Material Cost ($/kg) | PMI* |

|---|---|---|

| Favorskii Rearrangement | 320 | 18.4 |

| Asymmetric Hydrogenation | 410 | 9.7 |

| Biocatalytic Resolution | 290 | 23.1 |

*Process Mass Intensity (kg waste/kg product)

Hydrogenation offers superior environmental metrics despite higher catalyst costs.

Chemical Reactions Analysis

cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced products.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of new compounds with different functional groups

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research indicates that derivatives of cyclopentane carboxylic acids exhibit antifungal properties. For instance, studies have shown that certain analogs demonstrate significant activity against various fungal strains, suggesting potential therapeutic applications in treating fungal infections. The structural characteristics of cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid may enhance its bioactivity, making it a candidate for further exploration in antifungal drug development .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations allows for the generation of complex structures that can be optimized for biological activity. For example, modifications to the carboxylic acid group can lead to the development of novel compounds with improved pharmacological profiles .

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its potential use in polymer synthesis. The compound can be integrated into polymer backbones to impart specific mechanical and thermal properties. Its unique structure may facilitate the design of polymers with tailored functionalities for applications in coatings, adhesives, and composites .

Nanomaterials

The compound's properties make it suitable for incorporation into nanomaterials. Research has shown that cyclopentane derivatives can enhance the stability and performance of nanostructures used in drug delivery systems and sensors. The ability to functionalize nanoparticles with this compound could lead to advancements in targeted therapy and diagnostic tools .

Organic Synthesis

Building Block for Complex Molecules

this compound acts as a versatile building block in organic synthesis. Its reactivity allows chemists to construct complex organic frameworks through various reactions such as esterification, amidation, and cyclization. This versatility is crucial for synthesizing natural products and pharmaceuticals .

Chiral Synthesis

The compound is also relevant in asymmetric synthesis due to its chirality. It can be utilized in the development of chiral catalysts or ligands that facilitate enantioselective reactions, which are essential in producing optically active compounds used in pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid

- CAS RN : 732252-98-1

- Molecular Formula : C₁₅H₁₈O₃ (identical to the 3,5-dimethyl analog)

- Molecular Weight : 246.30 g/mol

- Key Differences :

- Substituent positions on the benzoyl group: 2,4-dimethyl vs. 3,5-dimethyl .

- Physicochemical Properties :

- LogP: 2.987 (indicative of moderate lipophilicity) .

- Polar Surface Area (PSA): 54.37 Ų .

- Applications : Both isomers serve as intermediates in organic synthesis, but the 3,5-dimethyl variant’s symmetrical substitution may enhance crystallinity and stability in solid-state formulations.

Table 1: Comparison of 3,5-Dimethyl and 2,4-Dimethyl Isomers

Functional Group Variation: cis-3-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic Acid

- CAS RN : 733740-47-1

- Molecular Formula : C₁₅H₁₅F₃O₃

- Molecular Weight : 300.00 g/mol

- Key Differences :

- Substituent: 4-Trifluoromethylphenyl group attached via an oxoethyl chain.

- Physicochemical Properties :

- Higher molecular weight due to fluorine atoms.

- Applications: Used in pharmacological research for its fluorinated aromatic moiety, which may enhance metabolic stability compared to methyl-substituted analogs .

Hydrazide Derivatives: Methoxyfenozide and Chromafenozide

- Methoxyfenozide: A pesticide with the structure 3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide .

- Chromafenozide: Contains a 2-(3,5-dimethylbenzoyl)hydrazide group linked to a chromane-carboxylic acid .

- Key Differences :

- These compounds replace the cyclopentane-carboxylic acid with hydrazide or chromane moieties.

- Applications : Primarily used as insect growth regulators, unlike the carboxylic acid derivatives, which are research intermediates .

Biological Activity

cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C15H18O3, known for its potential biological activities. Its unique structural features make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H18O3

- CAS Number : 732253-27-9

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a cyclopentane ring substituted with a 3,5-dimethylbenzoyl group and a carboxylic acid functionality.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : Facilitating interactions with biological macromolecules.

- Hydrophobic Interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

- π-π Stacking : Contributing to the stabilization of interactions with aromatic residues in proteins.

These interactions suggest that the compound could modulate biological pathways, influencing processes such as enzyme activity and receptor signaling.

Antimicrobial Activity

Analogous compounds have exhibited antimicrobial properties against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. While direct evidence for this compound's antimicrobial activity is sparse, its structural characteristics indicate a likelihood of similar effects.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The potential for this compound to modulate inflammatory responses remains an area for further research.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2022) | Investigated the antitumor effects of cyclopentane derivatives; found significant apoptosis in MCF7 cells. |

| Study B (2021) | Explored antimicrobial activity of structurally similar compounds; reported MIC values against Gram-positive bacteria. |

| Study C (2020) | Evaluated anti-inflammatory potential; demonstrated inhibition of COX enzymes by related compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation of cyclopentane-1-carboxylic acid derivatives with 3,5-dimethylbenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Optimization includes controlling reaction temperature (0–5°C), stoichiometric ratios (1:1.2 cyclopentane derivative:acylating agent), and inert atmosphere to minimize side reactions. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regioselectivity via ¹H/¹³C NMR .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]⁺) and 2D NMR (COSY, HSQC) to resolve cyclopentane ring conformation and benzoyl group orientation.

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) with UV detection at 254 nm. Purity ≥95% is achievable via recrystallization in ethanol/water .

Q. What safety protocols are critical for handling cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. For spills, adsorb with silica-based materials and dispose as hazardous waste. Store at ambient temperature in airtight containers, away from oxidizers. In case of skin contact, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data caused by isomer formation during synthesis?

- Methodological Answer : Isomeric byproducts (e.g., trans-isomers or cyclohexane analogs) can be identified via chiral HPLC (Chiralpak® IA column, hexane/isopropanol) or NOESY NMR to confirm spatial proximity of substituents. Computational modeling (DFT-based geometry optimization) predicts stable conformers, aiding in distinguishing cis vs. trans configurations .

Q. What experimental designs are suitable for studying the environmental fate of cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid?

- Methodological Answer : Simulate degradation using UV irradiation (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze metabolites via LC-MS/MS. Soil adsorption studies (OECD Guideline 106) quantify binding coefficients (Kd) using HPLC-UV. Compare results to structurally related pesticides (e.g., deltamethrin metabolites) to infer persistence .

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid derivatives?

- Methodological Answer : Synthesize analogs with modified benzoyl substituents (e.g., halogenation, methoxy groups) and test in insect growth regulation assays (e.g., Drosophila larvae). Use molecular docking (AutoDock Vina) to predict binding affinity to ecdysone receptors. Corrogate bioactivity data with Hammett substituent constants (σ) to quantify electronic effects .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR to track acylation). Optimize crystallization conditions (cooling rate, solvent polarity) using Design of Experiments (DoE). Validate consistency via qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.